molecular formula C17H20N4O3 B7153085 N-[(6-methoxypyridin-2-yl)methyl]-5-morpholin-4-ylpyridine-3-carboxamide

N-[(6-methoxypyridin-2-yl)methyl]-5-morpholin-4-ylpyridine-3-carboxamide

Cat. No.: B7153085
M. Wt: 328.4 g/mol
InChI Key: IYUDHFOJDALXFO-UHFFFAOYSA-N
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Description

N-[(6-methoxypyridin-2-yl)methyl]-5-morpholin-4-ylpyridine-3-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a methoxypyridinyl group and a morpholinyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[(6-methoxypyridin-2-yl)methyl]-5-morpholin-4-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-23-16-4-2-3-14(20-16)11-19-17(22)13-9-15(12-18-10-13)21-5-7-24-8-6-21/h2-4,9-10,12H,5-8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUDHFOJDALXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CNC(=O)C2=CC(=CN=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methoxypyridin-2-yl)methyl]-5-morpholin-4-ylpyridine-3-carboxamide typically involves the condensation of 6-methoxypyridine-2-carbaldehyde with 5-morpholin-4-ylpyridine-3-carboxylic acid in the presence of a suitable condensing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(6-methoxypyridin-2-yl)methyl]-5-morpholin-4-ylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the pyridine ring results in a piperidine derivative .

Scientific Research Applications

N-[(6-methoxypyridin-2-yl)methyl]-5-morpholin-4-ylpyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-methoxypyridin-2-yl)methyl]-5-morpholin-4-ylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes, such as protein kinase C, which plays a role in cell growth and proliferation . This inhibition can lead to the modulation of signaling pathways involved in various cellular processes.

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